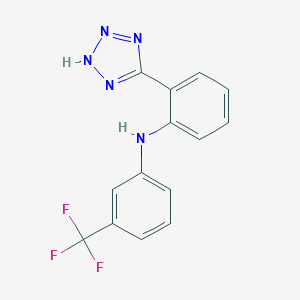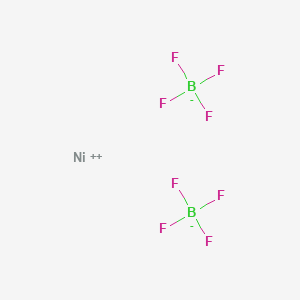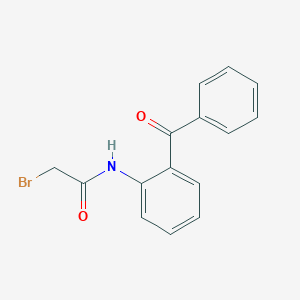
Lithium niobium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium niobium trioxide (LiNbO3) is a ferroelectric crystal with a Curie temperature of 1210 °C and a spontaneous polarization intensity of 50 × 10-5 C/cm2 . It has an iron titanium type structure and a relative density of 4.30 .
Synthesis Analysis
The synthesis of niobium oxide nanoparticles involves the solvothermal synthesis from niobium chloride in benzyl alcohol . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble .Molecular Structure Analysis
The structural glass system of lithium-niobium-calcium tellurite glass TeO 2 + Li 2 O + Nb 2 O 5 + CaO + NiO was drawn by using GaussView where the bond length and angle need to be set correctly by referring to the values on earlier researches . The essential features of the structure of lithium niobate, including its hexagonal and rhombohedral unit cells, are illustrated and the principal (Cartesian) axes used in the description of the anisotropic properties are specified relative to the crystal structure .Chemical Reactions Analysis
In battery technology, materials chemistry is key and Niobium is playing a decisive role in achieving the ever pressing demands for batteries with better performance, fast charging capabilities, longer durability and at the same time maintaining safety as a number one priority . The literature attributes the peak I to (i) Li intercalation corresponding to the oxidation state transitions Nb 5+ to Nb 4+ (Nb 5+ is present in niobium pentoxide Nb 2 O 5, and Nb 4+ in niobium dioxide NbO 2) [16,58,87], (ii) Li insertion into the metal oxide to form a solid-solution like compound , or (iii) a conversion reaction .Physical And Chemical Properties Analysis
Ferroelectric lithium niobate (LiNbO 3) is widely used in integrated and guided-wave optics because of its favorable optical, piezoelectric, electro-optic, elastic, photoelastic, and photorefractive properties .Scientific Research Applications
Optical and Electrooptical Systems
LiNbO3 is renowned for its piezoelectric, electrooptical, photoelastic, acousto-optic, and nonlinear optical coefficients . These properties make it an ideal candidate for use in optical and electrooptical systems . Its ability to modulate light makes it suitable for applications such as optical waveguides, modulators, and switches that are essential in telecommunications and signal processing.
Energy Storage Systems
In the realm of energy storage, particularly lithium-ion batteries (LIBs) , LiNbO3 has shown promise due to its long-term cyclability, high capacities, and structural stability . The compound’s unique electronic properties derived from its polymorphic structures are beneficial for developing new anode materials that offer fast charging, high power, and safety .
Renewable Energy Technologies
Niobium’s role in LiNbO3 contributes to the creation of more efficient and sustainable energy solutions. It is instrumental in the development of next-generation batteries and nanocrystalline magnetic materials used in energy conversion and transfer . These advancements are crucial for supporting the global shift towards renewable energy sources.
Structural and Electrical Characterization
LiNbO3 nanoparticles synthesized via the sol-gel process have been structurally and electrically characterized for their potential use in various technological applications . The material’s structural properties are analyzed using techniques like X-ray diffraction, Raman spectroscopy, and scanning electron microscopy , while its electrical properties are studied through impedance spectroscopy .
Advanced Material Synthesis
The sol-gel process used to synthesize LiNbO3 allows for lower processing temperatures , minimizing the loss of stoichiometry and formation of secondary phases . This method is advantageous over solid-state reaction processes and is key in producing high-quality LiNbO3 for various applications.
Nanotechnology
LiNbO3’s remarkable properties extend to the nanoscale, where it can be used to develop powerful nanocrystalline magnetic materials . These materials are essential for efficient electricity control and conversion, finding applications in charging stations, on-board chargers for electric vehicles, and smart meters .
Hydrogenation for Enhanced Performance
Recent studies have explored the hydrogenation of niobium-based oxides to improve their performance in LIBs. The treatment creates oxygen vacancies and enhances electronic conductivity and lithium-ion diffusion , which are critical for the electrochemical kinetics of battery anodes .
Ferroelectric Material Research
LiNbO3 is a well-known artificially synthesized ferroelectric material. Its comparison with barium titanate in high-tech applications highlights its significance in the field. Research into the ferroelectric properties of LiNbO3 continues to be a vibrant area, with implications for memory devices, sensors, and actuators .
Future Directions
Niobium is transforming materials to enable the development of the next generation of batteries . More than evolution, for us it is a real e-volution . By 2025 our plan is to have 3 more industrial plants of niobium oxide products for battery applications and by 2030 have a total production of over 20 kt .
properties
IUPAC Name |
lithium;niobium(5+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Nb.3O/q+1;+5;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVBHJWAIYBPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNbO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12034-89-8 (strontium(2:1) salt), 12059-51-7 (rubidium salt) |
Source


|
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
147.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium niobium trioxide | |
CAS RN |
12031-63-9 |
Source


|
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What makes Lithium Niobium Trioxide suitable for use in Metal-Insulator-Semiconductor (MIS) structures?
A1: While the abstract itself doesn't delve into the specifics, it highlights that the research investigates LiNbO3 thin films in the context of MIS structures with a focus on ferroelectric properties []. This suggests that the researchers are interested in leveraging the inherent ferroelectric nature of Lithium Niobium Trioxide for potential applications in MIS devices. Ferroelectric materials like LiNbO3 possess a spontaneous electric polarization that can be switched by an external electric field. This property is particularly attractive for memory devices, transistors, and other applications requiring switchable polarization states.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














